(2-Bromophenyl)(4-bromophenyl)methanone
Overview
Description
(2-Bromophenyl)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H8Br2O. It belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and material science .
Preparation Methods
The synthesis of (2-Bromophenyl)(4-bromophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-bromobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent .
Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 2-bromophenylboronic acid and 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound in high yields .
Chemical Reactions Analysis
(2-Bromophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields (2-Bromophenyl)(4-bromophenyl)methanol, while oxidation can produce (2-Bromophenyl)(4-bromophenyl)carboxylic acid .
Scientific Research Applications
(2-Bromophenyl)(4-bromophenyl)methanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: Researchers use it to study the effects of brominated aromatic compounds on biological systems.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
(2-Bromophenyl)(4-bromophenyl)methanone can be compared with other similar compounds, such as:
4,4’-Dibromobenzophenone: This compound has two bromine atoms at the para positions of the phenyl rings.
4-Bromobenzophenone: This compound has a single bromine atom at the para position of one phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
(2-bromophenyl)-(4-bromophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBUYAPAJGPEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615932 | |
Record name | (2-Bromophenyl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-59-1 | |
Record name | (2-Bromophenyl)(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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